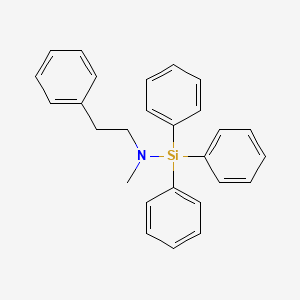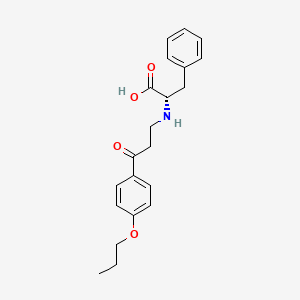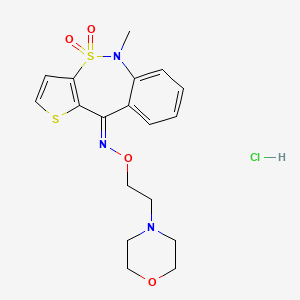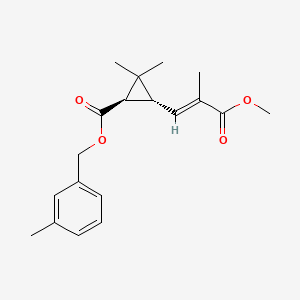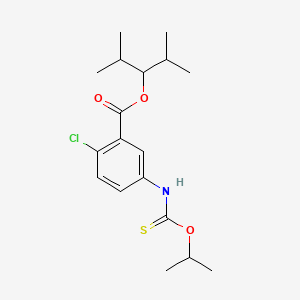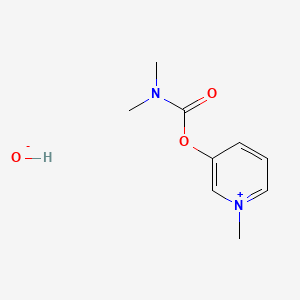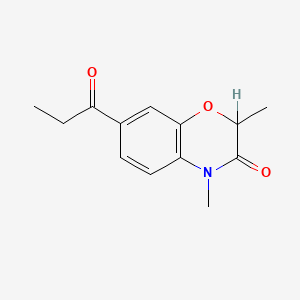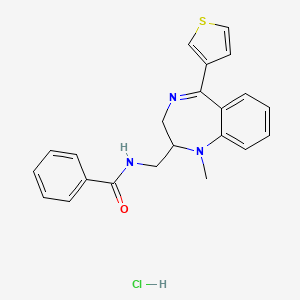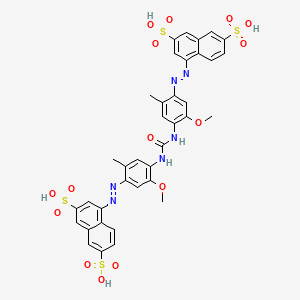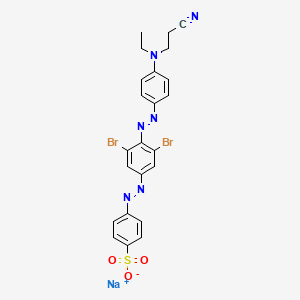
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate typically involves multiple steps. The initial step often includes the formation of the benzoylamino group, followed by the introduction of the dimethoxyphenyl group. The triazenyl group is then added through a series of reactions involving methylation and diazotization. Finally, the ethanesulphonate group is introduced under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the multiple steps required for its formation. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the cleavage of the triazenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can lead to the formation of simpler amines.
Aplicaciones Científicas De Investigación
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazenyl group can undergo cleavage, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sodium sulfinates: These compounds share the sulfonate group and have similar reactivity.
Benzoylamino derivatives: Compounds with the benzoylamino group exhibit similar biological activities.
Dimethoxyphenyl derivatives: These compounds are studied for their potential medicinal properties.
Uniqueness
Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
83249-44-9 |
|---|---|
Fórmula molecular |
C18H21N4NaO6S |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
sodium;2-[(4-benzamido-2,5-dimethoxyanilino)-(methylideneamino)amino]ethanesulfonate |
InChI |
InChI=1S/C18H22N4O6S.Na/c1-19-22(9-10-29(24,25)26)21-15-12-16(27-2)14(11-17(15)28-3)20-18(23)13-7-5-4-6-8-13;/h4-8,11-12,21H,1,9-10H2,2-3H3,(H,20,23)(H,24,25,26);/q;+1/p-1 |
Clave InChI |
DVTASJQDSOFWNS-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NN(CCS(=O)(=O)[O-])N=C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


